molecular formula C19H20F2N2O2 B2410145 2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide CAS No. 1797318-20-7

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide

Número de catálogo B2410145
Número CAS: 1797318-20-7
Peso molecular: 346.378
Clave InChI: PYRGLPQAAUNBAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, also known as JNJ-67953964, is a novel small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a member of the opioid receptor family and is involved in pain regulation, mood, and addiction. JNJ-67953964 has shown potential as a therapeutic agent for the treatment of chronic pain, anxiety, and depression.

Mecanismo De Acción

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide is a selective antagonist of the NOP receptor. The NOP receptor is widely distributed in the central nervous system and is involved in pain regulation, mood, and addiction. The NOP receptor is also involved in the regulation of dopamine release in the brain, which is implicated in drug addiction. This compound blocks the binding of nociceptin/orphanin FQ peptide to the NOP receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have analgesic effects in animal models of chronic pain, without causing the side effects associated with traditional opioid analgesics. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, this compound has been shown to have potential in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse. This compound does not produce respiratory depression, constipation, or physical dependence, which are common side effects of traditional opioid analgesics.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has several advantages for lab experiments. It has a high affinity and selectivity for the NOP receptor, which makes it a useful tool for studying the physiological and pharmacological roles of the NOP receptor. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its safety and toxicity. In addition, this compound is expensive and may not be readily available to all researchers.

Direcciones Futuras

There are several future directions for the research and development of 2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide. One direction is to investigate its potential therapeutic applications in humans, particularly for the treatment of chronic pain, anxiety, and depression. Another direction is to explore its potential in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse. Further studies are needed to determine the safety and toxicity of this compound in humans. In addition, more research is needed to understand the physiological and pharmacological roles of the NOP receptor and its potential as a therapeutic target.

Métodos De Síntesis

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide was synthesized using a multi-step process. The first step involved the synthesis of 2,6-difluorobenzamide from 2,6-difluoroaniline. The second step involved the synthesis of 4-(4-methoxypiperidin-1-yl)phenylboronic acid from 4-bromoanisole. The third step involved the Suzuki-Miyaura coupling reaction between 2,6-difluorobenzamide and 4-(4-methoxypiperidin-1-yl)phenylboronic acid to obtain this compound. The purity of the compound was confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that this compound has analgesic effects in animal models of chronic pain, without causing the side effects associated with traditional opioid analgesics. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, this compound has been shown to have potential in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse.

Propiedades

IUPAC Name

2,6-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-25-15-9-11-23(12-10-15)14-7-5-13(6-8-14)22-19(24)18-16(20)3-2-4-17(18)21/h2-8,15H,9-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRGLPQAAUNBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.